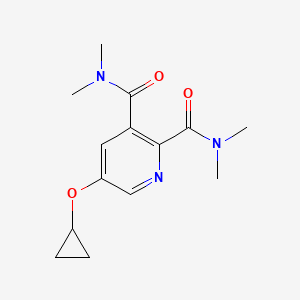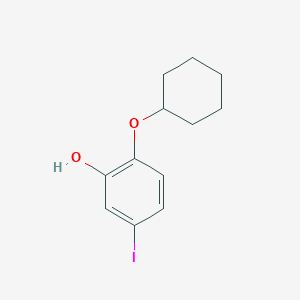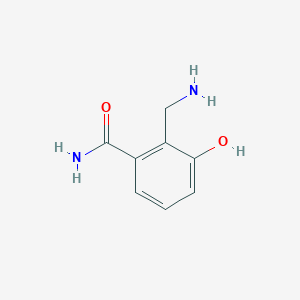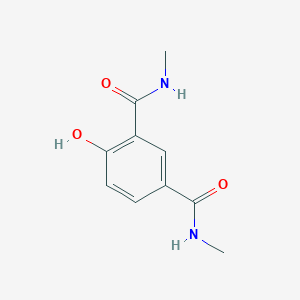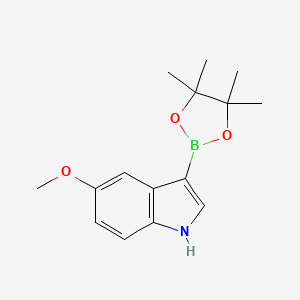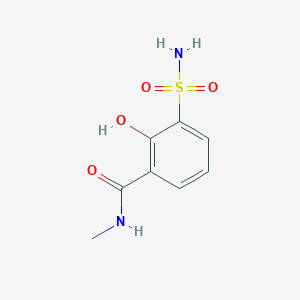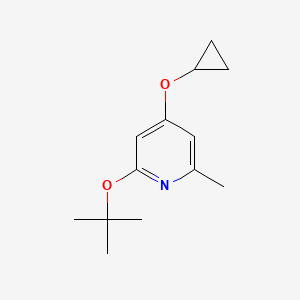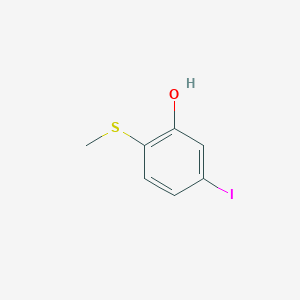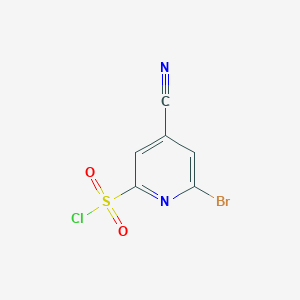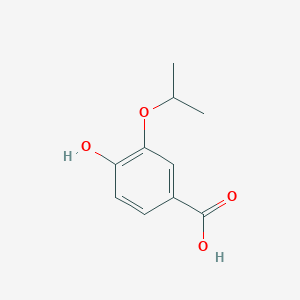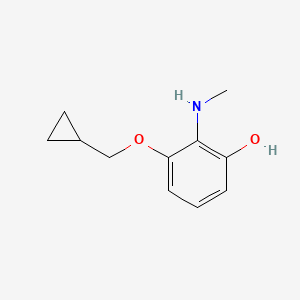
3-(Cyclopropylmethoxy)-2-(methylamino)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Cyclopropylmethoxy)-2-(methylamino)phenol is an organic compound with the molecular formula C10H13NO2 It is a phenol derivative characterized by the presence of a cyclopropylmethoxy group and a methylamino group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethoxy)-2-(methylamino)phenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available phenol derivatives.
Cyclopropylmethoxylation: The phenol derivative undergoes a reaction with cyclopropylmethanol in the presence of a suitable catalyst to introduce the cyclopropylmethoxy group.
Methylamination: The intermediate product is then reacted with methylamine under controlled conditions to introduce the methylamino group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, precise temperature control, and efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Cyclopropylmethoxy)-2-(methylamino)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding hydroquinone derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted phenol derivatives depending on the reagent used.
Applications De Recherche Scientifique
3-(Cyclopropylmethoxy)-2-(methylamino)phenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of 3-(Cyclopropylmethoxy)-2-(methylamino)phenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, while the cyclopropylmethoxy and methylamino groups can influence the compound’s overall reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Cyclopropylmethoxy)phenol: Lacks the methylamino group, which may affect its reactivity and biological activity.
2-(Methylamino)phenol: Lacks the cyclopropylmethoxy group, which may influence its chemical properties and applications.
Uniqueness
3-(Cyclopropylmethoxy)-2-(methylamino)phenol is unique due to the presence of both the cyclopropylmethoxy and methylamino groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C11H15NO2 |
|---|---|
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
3-(cyclopropylmethoxy)-2-(methylamino)phenol |
InChI |
InChI=1S/C11H15NO2/c1-12-11-9(13)3-2-4-10(11)14-7-8-5-6-8/h2-4,8,12-13H,5-7H2,1H3 |
Clé InChI |
GUJKXXNHZJBHER-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C(C=CC=C1OCC2CC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



